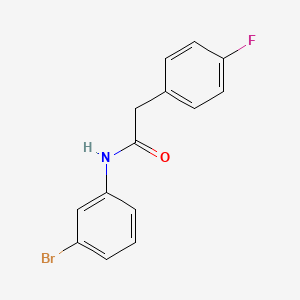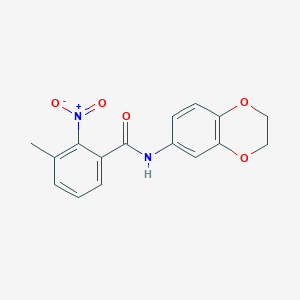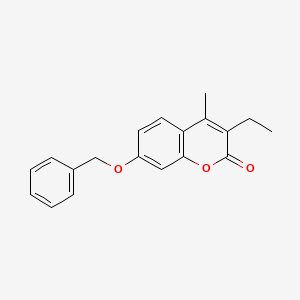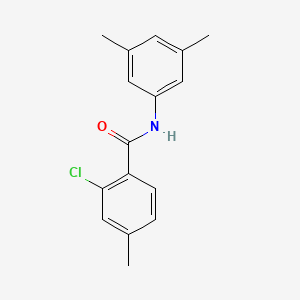![molecular formula C18H23N3O2S B5866071 4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5866071.png)
4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide, also known as PTB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is structurally similar to other benzamide derivatives, which have been shown to have various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
The mechanism of action of 4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating the activity of various signaling pathways such as the NF-κB and JAK/STAT pathways. Moreover, this compound has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the regulation of inflammation and tumor growth. Moreover, this compound has been shown to modulate the activity of various transcription factors such as AP-1 and STAT3, which play a crucial role in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high yield. Moreover, this compound has been shown to have a low toxicity profile, which makes it a suitable candidate for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. For instance, its solubility in water is relatively low, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, the potential applications of this compound in other scientific research fields such as neurodegenerative diseases and cardiovascular diseases need to be explored. Thirdly, the development of this compound derivatives with improved solubility and bioavailability may enhance its potential applications in drug discovery and development. Finally, the in vivo efficacy and safety of this compound need to be evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research fields. Its anti-inflammatory, anti-tumor, and anti-viral effects make it an attractive candidate for drug discovery and development. The synthesis method of this compound is relatively simple, and it has a low toxicity profile. However, further studies are needed to elucidate its exact mechanism of action and potential applications in other scientific research fields.
Synthesis Methods
The synthesis of 4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide involves the reaction of 2-aminothiazole with 4-bromo-N-(2-propylpentanoyl)benzamide in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported to have a yield of around 50% and can be easily scaled up for larger quantities.
Scientific Research Applications
4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to have potential applications in various scientific research fields. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Moreover, this compound has been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of the hepatitis C virus.
properties
IUPAC Name |
4-(2-propylpentanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-3-5-13(6-4-2)16(22)20-15-9-7-14(8-10-15)17(23)21-18-19-11-12-24-18/h7-13H,3-6H2,1-2H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYHBZQPNIQWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5865998.png)


![3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5866025.png)

![1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5866051.png)
![4-{methyl[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5866053.png)
![4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5866054.png)
![7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5866062.png)
![3-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5866078.png)


![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)
